Target Specificity: Seriniquinone as the Sole Known Small-Molecule Dermcidin Modulator
Seriniquinone (SQ1) is the only reported small molecule that directly modulates the cancer-protective protein dermcidin (DCD), a unique target implicated in drug resistance and metastasis across multiple cancer types [1]. In contrast, alternative quinone-based anticancer agents such as p-terphenylquinone derivatives exert cytotoxicity primarily through ROS-mediated mechanisms rather than specific protein targeting [2]. Target identification was achieved via immunoaffinity pull-down using a seriniquinone-derived biotinylated probe, followed by multipoint validation including dermcidin knockdown and overexpression studies [3].
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | Dermcidin (DCD) - confirmed via immunoaffinity pull-down and functional validation |
| Comparator Or Baseline | Other quinone anticancer agents (e.g., p-terphenylquinones): No defined protein target; act via ROS generation |
| Quantified Difference | Exclusive target engagement; no other small-molecule dermcidin modulator identified |
| Conditions | HCT-116 and melanoma cell lines; immunoaffinity chromatography; siRNA knockdown validation |
Why This Matters
Unique target engagement defines seriniquinone as a first-in-class chemical probe for investigating dermcidin biology, justifying its procurement over generic quinones for target-specific studies.
- [1] Trzoss L, Fukuda T, Costa-Lotufo LV, Jimenez P, La Clair JJ, Fenical W. Seriniquinone, a selective anticancer agent, induces cell death by autophagocytosis, targeting the cancer-protective protein dermcidin. Proc Natl Acad Sci U S A. 2014 Oct 14;111(41):14687-92. doi:10.1073/pnas.1410932111 View Source
- [2] Comparative analysis of p-terphenylquinone and seriniquinone derivatives as reactive oxygen species-modulating agents. 2022. OpenAire. View Source
- [3] La Clair JJ, Fenical W, et al. Preclinical Development of Seriniquinones as Selective Dermcidin Modulators for the Treatment of Melanoma. Mar Drugs. 2022 Apr 28;20(5):301. doi:10.3390/md20050301 View Source
